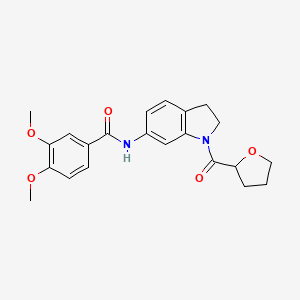

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-27-18-8-6-15(12-20(18)28-2)21(25)23-16-7-5-14-9-10-24(17(14)13-16)22(26)19-4-3-11-29-19/h5-8,12-13,19H,3-4,9-11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOCVMCCOIOGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.

Functionalization: The indole core is then functionalized with a tetrahydrofuran-2-carbonyl group through a Friedel-Crafts acylation reaction.

Attachment of the Benzamide Group: The final step involves coupling the functionalized indole with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, amines, and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Benzamide Derivatives

A critical class of analogs includes N-substituted benzamides, such as 3,4-dichloro-N-[1-(dimethylamino)-cyclohexyl]methylbenzamide (compound from ). Key differences and similarities:

- Structural Variations: The target compound features a 3,4-dimethoxy benzamide group, whereas the dichloro analog substitutes methoxy groups with chlorine atoms. The indolinyl-tetrahydrofuran moiety in the target compound is replaced by a dimethylamino-cyclohexyl group in the dichloro analog.

- Biological Activity :

Chromone-2-Carboxamide Analogs

describes 3,4-dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) , a chromone-carboxamide derivative.

- Structural Comparison: Both compounds share the 3,4-dimethoxy benzamide core.

- Functional Implications :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bulky substituents (e.g., tetrahydrofuran-carbonyl) may improve metabolic stability but reduce blood-brain barrier penetration compared to smaller groups like dimethylamino-cyclohexyl .

- Pharmacokinetic Considerations :

- The tetrahydrofuran moiety in the target compound could increase solubility in aqueous media, a advantage over purely aromatic analogs like chromone derivatives .

Biological Activity

3,4-Dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide is an organic compound with a complex structure that includes a benzamide moiety, an indoline structure, and a tetrahydrofuran substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in treating cancer and inflammatory diseases. The unique structural features may enhance its biological activity by influencing its pharmacokinetics and pharmacodynamics.

Structural Characteristics

The compound's structure can be broken down as follows:

- Benzamide Moiety : This part of the molecule is known for its diverse biological activities, including anti-inflammatory and analgesic effects.

- Indoline Structure : Indoles and their derivatives have been reported to exhibit various biological activities, including anticancer properties.

- Tetrahydrofuran Substituent : The carbonyl group attached to the tetrahydrofuran ring is expected to participate in nucleophilic reactions, potentially enhancing the compound's reactivity and biological interactions.

Biological Activity Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities. The following table summarizes some relevant findings from studies on indole derivatives:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| Sertraline | Antidepressant | Selective serotonin reuptake inhibitor with significant efficacy in treating depression. |

| Indomethacin | Anti-inflammatory | Exhibits potent anti-inflammatory effects through inhibition of cyclooxygenase enzymes. |

| Tetrahydroquinoline derivatives | Anticancer and antiviral | Show promising results in various cancer models, indicating potential as therapeutic agents. |

| Benzamide derivatives | Diverse pharmacological effects | Varying substitutions lead to different activity profiles across multiple biological targets. |

The distinct combination of the tetrahydrofuran carbonyl group with the indoline structure may contribute to unique pharmacodynamics compared to more traditional benzamides or indoles.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. Molecular docking studies can provide insights into binding affinities and interaction modes with target proteins relevant to its therapeutic applications. For instance, potential targets may include:

- Enzymes involved in cancer progression : Such as protein kinases or histone deacetylases (HDACs).

- Inflammatory mediators : Compounds that inhibit pathways like NF-kB or STAT3 could reduce inflammation.

Case Studies and Research Findings

Recent studies have focused on the antiproliferative effects of similar compounds against various cancer cell lines. For example:

- Antiproliferative Activity : A study demonstrated that certain indole derivatives exhibit significant antiproliferative activity against melanoma cells (IC50 = 0.58 μM), suggesting that modifications to the indole scaffold can enhance efficacy .

- Inhibition of Key Pathways : Research on related compounds showed that they could inhibit critical survival signaling pathways (e.g., ERK and AKT), which are often upregulated in cancer cells .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of specific functional groups significantly impacts the biological activity of these compounds. For instance, variations in the substituents on the benzene ring can lead to diverse pharmacological effects.

Q & A

What are the key synthetic challenges in preparing 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide, and how can reaction conditions be optimized?

Basic Research Question

The synthesis involves multi-step reactions, including amide coupling and heterocyclic functionalization. Challenges include steric hindrance from the indoline-tetrahydrofuran moiety and ensuring regioselectivity during benzamide formation.

Methodological Answer :

- Coupling Agents : Use carbodiimides (e.g., EDCI) with DMAP as a catalyst to enhance amide bond formation efficiency .

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres minimizes side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves intermediates, monitored via TLC or HPLC .

How does the tetrahydrofuran-2-carbonyl group influence the compound’s conformational stability and bioavailability?

Advanced Research Question

The tetrahydrofuran ring introduces rigidity, potentially enhancing binding affinity to biological targets. However, its stereochemistry and carbonyl orientation may affect solubility.

Methodological Answer :

- Computational Modeling : Perform DFT calculations to assess rotational barriers of the tetrahydrofuran-carbonyl bond .

- Solubility Assays : Compare logP values of analogs with/without the tetrahydrofuran moiety using shake-flask methods .

- X-ray Crystallography : Resolve crystal structures to confirm spatial orientation and hydrogen-bonding patterns .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question

Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms methoxy groups (δ 3.8–4.0 ppm) and amide protons (δ 8.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~451.2) .

- HPLC-PDA : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) assesses purity (>95%) .

How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities.

Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–μM) in multiple cell lines (e.g., HeLa, MCF-7) .

- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .

- Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with assays .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace dimethoxy with methylenedioxy) to assess electronic effects .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical binding motifs (e.g., carbonyl vs. methoxy) .

- In Silico Docking : Target enzymes like kinases or HDACs with AutoDock Vina to predict binding modes .

How can metabolic stability and in vivo pharmacokinetics be evaluated preclinically?

Advanced Research Question

Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

- Pharmacokinetic Studies : Administer IV/PO in rodents, collect plasma at intervals, and calculate AUC, t1/2 .

What are the ethical and safety considerations for handling this compound in laboratory settings?

Basic Research Question

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.